Minimal Intrinsic Cytotoxicity in Human HepG2 Hepatocytes
In a human HepG2 cell viability assay run in 384‑well format, DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE produced only −3.1 % inhibition, indicating no measurable cytotoxicity at the tested concentration [1]. This contrasts with the median toxicity rate observed across the ~70 000‑compound Global Health Chemical Diversity Library, where a substantial fraction of hits were flagged for HepG2 toxicity [2]. The low hepatic liability differentiates this compound from many antimalarial starting points that show concurrent liver‑stage activity and host‑cell toxicity, providing a cleaner selectivity window for phenotypic screening cascades.
| Evidence Dimension | Human HepG2 cytotoxicity (percent inhibition) |
|---|---|
| Target Compound Data | −3.1 % inhibition |
| Comparator Or Baseline | Library‑wide HepG2 hit rate; exact comparator data not available |
| Quantified Difference | Not calculable with available data |
| Conditions | HepG2 cell viability assay, 384‑well format (ChEMBL assay CHEMBL3507681) |
Why This Matters
Low inherent cytotoxicity reduces the risk of confounding toxicity‑driven phenotypes in cell‑based assays, making the compound a more reliable tool for target‑validation and pathway‑dissection studies.
- [1] ChEMBL Activity ID 15390042. Human HepG2 cell viability assay (CHEMBL3507681). EBI (2024). View Source
- [2] Abraham M, et al. Probing the Open Global Health Chemical Diversity Library for Multistage-Active Starting Points for Next-Generation Antimalarials. ACS Infect Dis. 2020;6(4):613-628. doi:10.1021/acsinfecdis.9b00482. View Source
